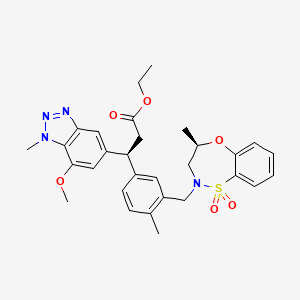

Nrf2 activator-1

Description

Overview of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

Nrf2 is a transcription factor that governs the expression of hundreds of genes involved in protecting cells from the damaging effects of oxidative stress. nih.gov It is a key player in the cellular response to various stressors, and its activity is tightly controlled to ensure a balanced and appropriate response. mdpi.com

Basal Regulation of Nrf2 by Kelch-like ECH-associated Protein 1 (Keap1)

Under normal, unstressed conditions, the activity of Nrf2 is primarily regulated by Kelch-like ECH-associated protein 1 (Keap1). nih.gov Keap1 is a substrate adaptor protein that binds to Nrf2 in the cytoplasm. nih.gov This interaction facilitates the polyubiquitination of Nrf2 by the Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, targeting Nrf2 for degradation by the proteasome. mdpi.comnih.gov This continuous degradation keeps the basal levels of Nrf2 low, preventing the unnecessary expression of its target genes. mdpi.comnih.gov The Keap1 protein has two key domains that bind to Nrf2: a high-affinity ETGE motif and a low-affinity DLG motif. nih.gov This dual binding ensures a tight regulation of Nrf2 levels.

Mechanisms of Nrf2 Activation in Response to Oxidative and Electrophilic Stress

When cells are exposed to oxidative or electrophilic stress, the Keap1-Nrf2 interaction is disrupted, leading to the activation of Nrf2. nih.gov Oxidants and electrophiles can modify specific, highly reactive cysteine residues within the Keap1 protein. nih.govnih.gov This modification induces a conformational change in Keap1, which in turn prevents it from targeting Nrf2 for degradation. nih.govmdpi.com As a result, newly synthesized Nrf2 is no longer ubiquitinated and can accumulate in the cytoplasm and subsequently translocate to the nucleus. nih.govfrontiersin.org Other proteins, such as p62, can also competitively bind to Keap1, thereby preventing Nrf2 degradation and leading to its activation. mdpi.commdpi.com

Role of Antioxidant Response Elements (AREs) in Nrf2-Mediated Gene Transcription

Once in the nucleus, Nrf2 heterodimerizes with small Maf (sMaf) proteins. mdpi.com This Nrf2-sMaf heterodimer then binds to specific DNA sequences known as Antioxidant Response Elements (AREs) or Electrophile-Responsive Elements (EpREs) located in the promoter regions of its target genes. mdpi.comnih.gov The core consensus sequence of AREs is 5′-TGA(G/C)NNNGC-3′. mdpi.com The binding of the Nrf2-sMaf complex to AREs initiates the transcription of a battery of cytoprotective genes, including those encoding antioxidant and phase II detoxification enzymes. nih.govmdpi.com This transcriptional activation is the key mechanism by which Nrf2 mounts a protective response against cellular stress. nih.gov

Biological Significance of Nrf2 in Cellular Homeostasis and Defense Mechanisms

The activation of the Nrf2 pathway is crucial for maintaining cellular redox balance and protecting the cell from damage induced by reactive oxygen species (ROS) and other harmful substances. mdpi.combioscientifica.com By regulating the expression of a vast network of genes, Nrf2 plays a central role in cellular defense and homeostasis. mdpi.comnih.gov

Modulation of Antioxidant Enzyme Expression

A primary function of Nrf2 is to control the expression of numerous antioxidant enzymes. nih.gov These enzymes are vital for neutralizing ROS and mitigating oxidative damage. mdpi.com Key antioxidant enzymes upregulated by Nrf2 include:

Superoxide (B77818) Dismutase (SOD): Converts superoxide radicals into hydrogen peroxide and molecular oxygen. mdpi.com

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen. mdpi.com

Glutathione (B108866) Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides. mdpi.com

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties. mdpi.com

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress. mdpi.commdpi.com

The coordinated induction of these enzymes by Nrf2 provides a robust defense against oxidative insults. frontiersin.org

Regulation of Phase II Detoxification Enzymes

Nrf2 is also a master regulator of phase II detoxification enzymes. plos.org These enzymes play a critical role in the metabolism and elimination of xenobiotics (foreign compounds) and endogenous toxins. caldic.com Nrf2 activation leads to increased expression of several key phase II enzymes, such as:

Glutathione S-Transferases (GSTs): Catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, making them more water-soluble and easier to excrete. mdpi.complos.org

UDP-glucuronosyltransferases (UGTs): Mediate the glucuronidation of various substrates, another important detoxification reaction. plos.org

γ-Glutamylcysteine Synthetase (γ-GCS): The rate-limiting enzyme in the synthesis of glutathione, a major cellular antioxidant. mdpi.com

By upregulating these enzymes, Nrf2 enhances the cell's capacity to detoxify and eliminate harmful substances, thereby protecting against their toxic and carcinogenic effects. mdpi.complos.org

Anti-inflammatory and Immunomodulatory Roles of Nrf2

Beyond its primary antioxidant function, the Nrf2 signaling pathway plays a significant role in modulating inflammation and immune responses. amegroups.orgnih.gov Chronic inflammation and oxidative stress are intrinsically linked, creating a vicious cycle that contributes to the pathology of many diseases. ffhdj.com Nrf2 activation can break this cycle through several mechanisms.

A key anti-inflammatory action of Nrf2 is its ability to antagonize the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. frontiersin.orgmdpi.com Nrf2 can inhibit the transcription of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.orgmdpi.comnih.gov This is achieved partly by preventing the degradation of IκBα, an inhibitor of NF-κB, and by reducing the levels of reactive oxygen species (ROS) that can activate the NF-κB pathway. mdpi.commdpi.com

Nrf2 also exerts immunomodulatory effects by influencing the behavior of various immune cells. nih.govmdpi.com For instance, Nrf2 activation can steer macrophages towards an anti-inflammatory M2 phenotype while suppressing the pro-inflammatory M1 phenotype. frontiersin.org In the context of adaptive immunity, Nrf2 signaling can suppress the differentiation of pro-inflammatory Th1 and Th17 cells and promote the activity of anti-inflammatory Th2 and regulatory T cells (Tregs). aai.org This modulation of immune cell function underscores the therapeutic potential of Nrf2 activation in autoimmune and inflammatory diseases. nih.govmdpi.com

Rationale for Targeting the Nrf2 Pathway in Disease Contexts

The integral role of oxidative stress and inflammation in the onset and progression of numerous chronic conditions makes the Nrf2 pathway an attractive therapeutic target. frontiersin.orgffhdj.com Conditions such as neurodegenerative diseases (e.g., Parkinson's and Alzheimer's disease), chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and metabolic syndrome are all characterized by a state of redox imbalance and persistent inflammation. frontiersin.orgffhdj.comnih.gov

Traditional therapeutic approaches often target a single pathological aspect. In contrast, activating the Nrf2 pathway offers a multifaceted strategy. mdpi.com By inducing a broad spectrum of cytoprotective genes, Nrf2 activation can simultaneously enhance antioxidant defenses, suppress inflammatory responses, and restore cellular protein and metabolic homeostasis. mdpi.com

Therapeutic Potential of Nrf2 Activation

The activation of Nrf2 is now recognized as a promising strategy for disease prevention and intervention due to its capacity to orchestrate a comprehensive and coordinated cellular defense mechanism. plos.orgffhdj.com

Emerging Research on Novel Nrf2 Activating Compounds

The significant therapeutic potential of the Nrf2 pathway has spurred intensive research into the discovery and development of novel activating compounds. ohsu.eduacs.org While some naturally occurring compounds like sulforaphane (B1684495) (from broccoli) and curcumin (B1669340) (from turmeric) are known Nrf2 activators, the focus has expanded to include potent and specific synthetic molecules. ohsu.eduscbt.com

One such area of emerging research involves a class of compounds identified for their potent Nrf2-activating and neuroprotective properties. For the purpose of this article, we will focus on the findings related to a novel compound identified in scientific literature as Nrf2/HO-1 activator 1 (also referred to as Compound 24 in the cited study), a derivative of cudraisoflavone J. medchemexpress.com This compound has been investigated for its potential in the context of Parkinson's disease. medchemexpress.com

Research has shown that Nrf2/HO-1 activator 1 exhibits significant neuroprotective and antioxidant activities. medchemexpress.com In cellular models of Parkinson's disease using toxins like 6-hydroxydopamine (6-OHDA) and rotenone, the compound demonstrated potent protection against cell death. medchemexpress.com A key mechanism of its action is the robust induction of Heme Oxygenase-1 (HO-1), a primary target gene of Nrf2. medchemexpress.com Furthermore, the compound was found to influence other crucial cell signaling pathways, increasing the phosphorylation of ERK1/2, JNK, and Akt in PC12 cells, which are involved in cell survival and stress responses. medchemexpress.com

Table 2: Research Findings on Nrf2/HO-1 activator 1

| Experimental Model | Parameter Measured | Observed Effect of Nrf2/HO-1 activator 1 | Reference |

|---|---|---|---|

| PC12 Cells (Rotenone-induced toxicity) | Cell Viability (Neuroprotection) | Inhibited rotenone-induced toxicity with an IC50 of 4.8 μM. | medchemexpress.com |

| PC12 Cells | HO-1 Expression | Increased HO-1 expression in a dose-dependent manner (2-fold increase at 30 μM). | medchemexpress.com |

| PC12 Cells | Phosphorylation of Signaling Proteins | Increased phosphorylation of ERK1/2, JNK, and Akt. | medchemexpress.com |

| Rat Brain Homogenates | Lipid Peroxidation | Inhibited the production of lipid peroxide by 50.5% at a 100 μM concentration. | medchemexpress.com |

The development of such novel activators highlights the ongoing efforts to translate the science of the Nrf2 pathway into tangible therapeutic agents for complex human diseases.

Structure

3D Structure

Properties

Molecular Formula |

C30H34N4O6S |

|---|---|

Molecular Weight |

578.7 g/mol |

IUPAC Name |

ethyl (3S)-3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate |

InChI |

InChI=1S/C30H34N4O6S/c1-6-39-29(35)16-24(22-14-25-30(27(15-22)38-5)33(4)32-31-25)21-12-11-19(2)23(13-21)18-34-17-20(3)40-26-9-7-8-10-28(26)41(34,36)37/h7-15,20,24H,6,16-18H2,1-5H3/t20-,24+/m1/s1 |

InChI Key |

IRQKRGVUFBPTQR-YKSBVNFPSA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=CC(=C(C=C1)C)CN2C[C@H](OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OC)N(N=N5)C |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=C(C=C1)C)CN2CC(OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OC)N(N=N5)C |

Origin of Product |

United States |

Discovery and Preclinical Characterization of Nrf2 Activator 1

Identification Strategies for Nrf2 Activating Compounds

The discovery of novel activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a significant focus in therapeutic research due to the pathway's critical role in cellular protection against oxidative and electrophilic stress. michaeljfox.orgeurekaselect.com The identification of potent and selective Nrf2 activators often begins with large-scale screening of chemical libraries or through rational design based on the known structure and function of the Nrf2-Keap1 signaling axis. researchgate.netnih.gov

High-Throughput Screening Approaches

High-throughput screening (HTS) allows for the rapid assessment of large, diverse chemical libraries to identify compounds that modulate the Nrf2 pathway. plos.org A common HTS method utilizes cell-based reporter gene assays. In these assays, cells are engineered to express a reporter gene, such as luciferase, under the control of an Antioxidant Response Element (ARE), the DNA sequence to which Nrf2 binds to initiate gene transcription. plos.orgresearchgate.net

For instance, in a large-scale screening campaign, tens of thousands of compounds can be tested for their ability to induce luciferase activity in a human cell line, such as the AREc32 cell line derived from MCF7 human breast cancer cells. plos.org Compounds that produce a significant increase in the luminescent signal are considered "hits." plos.org These hits are then subjected to further validation, including concentration-response studies to determine their potency (EC50) and efficacy (maximum induction). plos.org

A typical HTS workflow involves:

Primary Screening: A large library of compounds is screened at a single concentration to identify initial hits. plos.org

Confirmatory Screening: Hits from the primary screen are re-tested to confirm their activity and eliminate false positives.

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency and efficacy. plos.org

Through such screening efforts, novel chemical scaffolds with Nrf2-activating potential can be identified. For example, a screen of 47,000 compounds identified several chemical classes, including diaryl amides, oxazoles, and pyranones, as being enriched among the active compounds. plos.org

Rational Design and Synthesis of Chemical Libraries

Rational drug design is another powerful strategy for discovering Nrf2 activators. This approach leverages the structural and mechanistic understanding of the Nrf2-Keap1 interaction. eurekaselect.comnih.gov Keap1 is a negative regulator of Nrf2, targeting it for degradation under normal conditions. nih.gov Many Nrf2 activators function by modifying specific cysteine residues on Keap1, leading to the release and activation of Nrf2. mdpi.com

One rational design strategy involves modifying existing natural products known to have some Nrf2-activating capability. Curcumin (B1669340), a natural compound, is a known Nrf2 activator, but its therapeutic potential is limited by its chemical instability. researchgate.net To address this, researchers have synthesized derivatives of curcumin. For example, the introduction of geminal dimethyl substituents on the active methylene (B1212753) group of curcumin has been shown to increase the stability and cytoprotective activity of the resulting analogs. researchgate.net

Another approach is to design molecules that mimic the binding motifs of Nrf2 to Keap1, thereby acting as competitive inhibitors of the Nrf2-Keap1 interaction. eurekaselect.comnih.gov This can lead to the development of non-covalent inhibitors, which may offer greater selectivity and reduced off-target effects compared to covalent inhibitors. nih.gov Structure-based design, aided by techniques like X-ray crystallography, allows for the optimization of these inhibitors to achieve high binding affinity and cellular activity. nih.gov

Initial Characterization of Nrf2 Activator-1 as a Potent Nrf2 Inducer

Following its identification, "this compound" (represented by Compound 3) underwent initial characterization to confirm its efficacy as a potent inducer of the Nrf2 pathway. This involved a series of in vitro assays and a comparative analysis with well-established Nrf2 activators.

In Vitro Screening and Primary Efficacy Assessment

The primary efficacy of Compound 3 was assessed through its ability to protect cells from oxidative stress-induced cell death, a key function of Nrf2 activation. researchgate.net Human hepatoma HepG2 cells were treated with the compound and then exposed to tert-butyl hydroperoxide (t-BHP), an inducer of oxidative stress. The cytoprotective effect of Compound 3 was found to be mediated by the activation of the Nrf2 signaling pathway. researchgate.net

Further mechanistic studies confirmed that the cytoprotective effects of Compound 3 are dependent on its Michael acceptor and catechol functionalities. researchgate.net The ability of Compound 3 to induce the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), is a critical measure of its efficacy. plos.orgnih.gov The induction of these genes can be quantified using techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and western blotting.

| Assay | Cell Line | Key Finding | Reference |

|---|---|---|---|

| Cytoprotection against t-BHP-induced cell death | HepG2 | Increased stability and cytoprotective activity | researchgate.net |

| Mechanism of Action | HepG2 | Mediated by activating the Nrf2 signaling pathway in a Michael acceptor- and catechol-dependent manner | researchgate.net |

Comparative Analysis with Established Nrf2 Activators

To benchmark the potency of a novel Nrf2 activator, it is often compared to well-characterized compounds such as sulforaphane (B1684495) and bardoxolone (B1667749) methyl (also known as CDDO-Im). plos.orgnih.gov These comparisons are typically made by evaluating the concentration of each compound required to achieve a certain level of Nrf2 activation, often measured by the induction of Nrf2 target genes or reporter gene activity.

For example, the potency of novel compounds can be directly compared to that of sulforaphane in their ability to upregulate antioxidant genes like NQO1, HO-1, and GCLM in cell lines such as MCF7. mdpi.com In some cases, novel activators have demonstrated greater potency than established ones. For instance, certain microbial transformation products of bardoxolone methyl were found to be more potent inducers of NQO1 activity in Hepa1c1c7 cells than the parent compound. nih.gov

| Compound | Assay | Cell Line | Relative Potency | Reference |

|---|---|---|---|---|

| Compound 3 (Curcumin Analog) | Cytoprotection | HepG2 | Demonstrated potent Nrf2-dependent cytoprotection | researchgate.net |

| Sulforaphane | Antioxidant Gene Upregulation (NQO1, HO-1, GCLM) | MCF7 | Established benchmark for Nrf2 activation | mdpi.com |

| Bardoxolone Methyl (CDDO-Im) | ARE-luciferase reporter assay | AREc32 | Potent Nrf2 activator, increases luminescence signal in a dose-dependent manner | plos.org |

| RS9 (Bardoxolone Methyl derivative) | NQO1 Induction | Hepa1c1c7 | More potent than Bardoxolone Methyl | nih.gov |

Molecular and Cellular Mechanisms of Action of Nrf2 Activator 1

Interaction Profile with the Keap1-Nrf2 Axis

Under basal conditions, the activity of Nuclear factor erythroid 2-related factor 2 (Nrf2) is tightly controlled by its principal negative regulator, Kelch-like ECH-associated protein 1 (Keap1). biomolther.orgmdpi.comresearchgate.net Keap1 functions as a substrate adaptor protein for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, which targets Nrf2 for continuous ubiquitination and subsequent degradation by the 26S proteasome. biomolther.orgmdpi.com This process maintains low intracellular levels of Nrf2. researchgate.netspandidos-publications.com Nrf2 activators function by disrupting this repressive mechanism.

Impact on Keap1-Nrf2 Protein-Protein Interaction

Nrf2 activator-1 fundamentally alters the interaction between Nrf2 and Keap1. Many activators are electrophilic compounds that directly interact with Keap1, which is rich in highly reactive cysteine residues that act as sensors for oxidative and electrophilic stress. nih.govresearchgate.net Modification of these key cysteines by an activator induces conformational changes in Keap1, impairing its ability to bind Nrf2 effectively. mdpi.com

Two primary, non-mutually exclusive models describe how Keap1 modification leads to Nrf2 activation:

The "Hinge and Latch" Model: In this model, activator-induced modifications of thiol residues in Keap1's intervening region (IVR) disrupt the interaction with Nrf2. This causes a misalignment of the lysine (B10760008) residues within Nrf2, which can no longer be polyubiquitinated. nih.gov

The Keap1-Cul3 Dissociation Model: This model posits that thiol modification by electrophiles disrupts the binding of Keap1 to the Cul3 E3 ligase, leading to the escape of Nrf2 from the ubiquitination machinery. nih.govfrontiersin.org

In both models, the inducer-modified Keap1 is inactivated, allowing newly synthesized Nrf2 to bypass repression. nih.gov Intriguingly, some studies have shown that certain activators, such as sulforaphane (B1684495) (SF) and 5,6-dihydrocyclopenta-1,2-dithiole-3-thione (CPDT), may promote the association of Nrf2 with the modified Keap1, rather than causing dissociation. plos.org Small molecule inhibitors like ML334 have also been developed to directly inhibit the Keap1-Nrf2 protein-protein interaction. Additionally, certain proteins like p21 and p62 can competitively bind to Keap1 or Nrf2, thereby disrupting the Keap1-Nrf2 complex. nih.gov

Modulation of Nrf2 Ubiquitination and Proteasomal Degradation

The primary consequence of this compound's interaction with the Keap1-Nrf2 axis is the inhibition of Nrf2 ubiquitination and its subsequent proteasomal degradation. plos.org Under normal circumstances, Keap1 targets lysine residues within the Neh2 domain of Nrf2 for ubiquitination by the Cul3-dependent E3 ligase complex. plos.org By chemically modifying Keap1's reactive cysteines, activators disrupt this process, leading to the stabilization and accumulation of Nrf2 protein. mdpi.complos.org

For instance, the natural compound mangiferin (B1668620) has been shown to increase Nrf2 protein stability by inhibiting its ubiquitination, thereby prolonging its cellular half-life from approximately 20 minutes to nearly an hour in HL60 cells. spandidos-publications.com This stabilization is a critical step, as the activation of the Nrf2 pathway is highly dependent on achieving a sufficient intracellular concentration of the Nrf2 protein. spandidos-publications.com While some activators function by modifying Keap1, others may interfere with the ubiquitin-proteasome pathway through different mechanisms to achieve Nrf2 stabilization. spandidos-publications.com

Influence on Nrf2 Nuclear Translocation and Retention

Once stabilized and released from Keap1-mediated degradation, Nrf2 accumulates in the cytoplasm and subsequently translocates to the nucleus. consensus.appresearchgate.netarvojournals.org This nuclear translocation is an essential step for its function as a transcription factor. arvojournals.org Some research suggests that the inhibition of Nrf2 ubiquitination by chemical activators occurs predominantly within the nucleus. plos.org

Inside the nucleus, Nrf2 cannot bind to its target DNA sequence alone. It must first form a heterodimer with small musculoaponeurotic fibrosarcoma (sMaf) proteins. mdpi.commdpi.comresearchgate.net This Nrf2-sMaf complex then binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes. mdpi.commdpi.comfrontiersin.org This binding initiates the transcription of a wide array of over 200 cytoprotective genes, including those encoding antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), as well as proteins involved in glutathione (B108866) metabolism. mdpi.comfrontiersin.orgmdpi.comfrontiersin.org

| Mechanism | Effect of this compound | Key Findings from Representative Activators | Citations |

|---|---|---|---|

| Keap1-Nrf2 Interaction | Disrupts the binding of Keap1 to Nrf2. | Electrophilic activators (e.g., Sulforaphane) modify Keap1 cysteines, leading to conformational changes that impair Nrf2 binding. Small molecules (e.g., ML334) can directly inhibit the interaction. | mdpi.comnih.govplos.org |

| Nrf2 Ubiquitination | Inhibits the Keap1-dependent polyubiquitination of Nrf2. | By inactivating the Keap1-Cul3 E3 ligase complex, activators prevent the marking of Nrf2 for degradation. Mangiferin was shown to directly inhibit Nrf2 ubiquitination. | spandidos-publications.comnih.govplos.org |

| Nrf2 Proteasomal Degradation | Prevents degradation, leading to Nrf2 protein stabilization and accumulation. | The half-life of the Nrf2 protein is significantly prolonged in the presence of an activator. | biomolther.orgspandidos-publications.com |

| Nrf2 Nuclear Translocation | Promotes the movement of stabilized Nrf2 from the cytoplasm to the nucleus. | Accumulated Nrf2 is free to enter the nucleus, where it can initiate gene transcription. This process is facilitated by upstream kinase signaling. | consensus.appresearchgate.netarvojournals.orgfrontiersin.org |

| ARE Binding | Enables the binding of the Nrf2-sMaf heterodimer to the Antioxidant Response Element (ARE). | Nuclear Nrf2 binds to the ARE in the promoter region of target genes, driving the expression of cytoprotective proteins like HO-1 and NQO1. | mdpi.commdpi.comfrontiersin.orgfrontiersin.org |

Upstream Signaling Pathways Modulated by this compound

The activation of Nrf2 is not solely dependent on direct interaction with Keap1 but is also heavily regulated by a network of upstream kinase signaling pathways. These pathways can be modulated by this compound to facilitate Nrf2 stabilization and nuclear translocation.

Role of Kinase Pathways (e.g., MAPK, PI3K/Akt) in Nrf2 Activation

Multiple studies have established that the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for robust Nrf2 activation.

PI3K/Akt Pathway: This pathway is a significant contributor to Nrf2-mediated cytoprotection. consensus.app Activation of PI3K/Akt promotes the nuclear translocation of Nrf2 and is required for the optimal induction of Nrf2's target genes. consensus.apparvojournals.orgnih.gov Several natural compounds, including resveratrol (B1683913), have been shown to activate Nrf2 through the PI3K/Akt pathway. mdpi.com Studies using PI3K inhibitors like LY294002 have demonstrated that blocking this pathway attenuates both basal and induced Nrf2 activity, leading to decreased expression of downstream antioxidant genes. arvojournals.orgnih.gov

MAPK Pathways: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, cooperate to ensure efficient nuclear accumulation and activation of Nrf2. mdpi.com

ERK and JNK: These kinases can directly phosphorylate Nrf2, which may induce its release from the Keap1 complex and promote its translocation to the nucleus. mdpi.comoncotarget.com

p38 MAPK: This kinase also participates in Nrf2 activation. oup.com In some contexts, p38 activation can induce signaling cascades involving ceramide and Protein Kinase C (PKC), which in turn phosphorylate and stabilize Nrf2. nih.gov

The specific kinase or combination of kinases involved can vary depending on the cell type and the specific Nrf2 activator. oncotarget.combiomolther.org

| Pathway | Role in Nrf2 Activation | Findings from Representative Activators/Stimuli | Citations |

|---|---|---|---|

| PI3K/Akt | Promotes Nrf2 nuclear translocation and optimal ARE-dependent gene expression. | Resveratrol activates Nrf2 via PI3K/Akt. PI3K inhibitors (LY294002, wortmannin) block Nrf2 activation and nuclear translocation. | consensus.apparvojournals.orgnih.govmdpi.com |

| MAPK/ERK | Phosphorylates Nrf2, inducing its release from Keap1 and nuclear translocation. | Simvastatin activates Nrf2/HO-1 via the ERK pathway. Quercitrin inhibits neoplastic transformation by blocking MAPK/ERK activation. | oncotarget.comspandidos-publications.com |

| MAPK/JNK | Phosphorylates Nrf2 and facilitates its nuclear translocation. | Lonchocarpine induces HO-1 expression via JNK signaling. JNK can induce Nrf2 binding to the ARE. | mdpi.combiomolther.org |

| MAPK/p38 | Induces signaling cascades that lead to Nrf2 phosphorylation and activation. | Lonchocarpine and diallyl sulfide (B99878) activate Nrf2 via the p38 pathway. PFOS exposure upregulates p38, which is linked to the Nrf2 response. | oncotarget.comoup.combiomolther.org |

Post-Translational Modifications of Nrf2 and Keap1 Induced by this compound

Post-translational modifications (PTMs) of both Keap1 and Nrf2 are central to the mechanism of action of this compound. These modifications serve as molecular switches that control protein stability, localization, and activity.

Modification of Keap1: The most common PTM induced by electrophilic Nrf2 activators is the covalent modification (alkylation) of specific, highly reactive cysteine residues on Keap1. frontiersin.org Key cysteines, such as Cys151, Cys273, and Cys288, are frequent targets. frontiersin.orgaacrjournals.org This modification leads to the inactivation of Keap1's repressor function. nih.gov The concept of a "cysteine code" suggests that different classes of activators may target distinct sets of cysteine residues to elicit their effects. nih.gov Endogenous metabolites, such as fumarate (B1241708) and itaconate, can also activate Nrf2 by alkylating Keap1 cysteines, linking cellular metabolism directly to the antioxidant response. biomolther.orgfrontiersin.orgaacrjournals.org

Modification of Nrf2: Phosphorylation is a critical PTM for Nrf2. As discussed, kinases such as Akt, ERK, JNK, and PKC can phosphorylate serine and threonine residues on Nrf2. consensus.appmdpi.comnih.gov This phosphorylation can enhance Nrf2's dissociation from Keap1, prevent its nuclear export, and increase its stability and transcriptional activity. consensus.apponcotarget.com In addition to phosphorylation, other PTMs like acetylation can enhance Nrf2's interaction with transcriptional co-activators and increase its protein stability, further amplifying its function. nih.gov

Downstream Transcriptional Regulation by this compound

Activation of Nrf2 by a hypothetical "this compound" initiates a cascade of transcriptional events aimed at restoring cellular homeostasis and mitigating damage. This regulation is primarily achieved through the binding of Nrf2 to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes. mdpi.comnih.gov This interaction drives the expression of numerous cytoprotective genes. nih.govmdpi.com

Induction of Antioxidant Enzymes (e.g., Heme Oxygenase-1, NAD(P)H Quinone Dehydrogenase 1, Glutamate-Cysteine Ligase)

A primary consequence of Nrf2 activation is the enhanced production of several crucial antioxidant enzymes. These enzymes work in concert to neutralize harmful reactive oxygen species and detoxify electrophiles.

Heme Oxygenase-1 (HO-1): The activation of Nrf2 leads to a significant upregulation of Heme Oxygenase-1 (HO-1). nih.govscbt.commdpi.com HO-1 is an inducible enzyme that catalyzes the breakdown of pro-oxidant heme into biliverdin, free iron, and carbon monoxide. nih.govscbt.com Biliverdin is subsequently converted to bilirubin, a potent antioxidant. scbt.com This process not only removes a potential source of oxidative stress but also generates molecules with anti-inflammatory and cytoprotective properties. nih.govscbt.com

NAD(P)H Quinone Dehydrogenase 1 (NQO1): Nrf2 activation strongly induces the expression of NAD(P)H Quinone Dehydrogenase 1 (NQO1). ohsu.edumdpi.comoncotarget.com NQO1 is a flavoenzyme that plays a critical role in detoxification by catalyzing the two-electron reduction of quinones and their derivatives. oncotarget.com This process prevents the formation of highly reactive semiquinone radicals and the subsequent generation of reactive oxygen species. researchgate.net

Glutamate-Cysteine Ligase (GCL): The synthesis of glutathione (GSH), a major intracellular antioxidant, is tightly regulated by Nrf2. mdpi.comnih.gov Nrf2 activation increases the expression of both the catalytic (GCLC) and modifier (GCLM) subunits of Glutamate-Cysteine Ligase (GCL). ohsu.edunih.gov GCL is the rate-limiting enzyme in the synthesis of GSH. mdpi.com By boosting GCL expression, Nrf2 ensures an adequate supply of GSH to combat oxidative stress. nih.gov

| Target Enzyme | Function | Reference(s) |

| Heme Oxygenase-1 (HO-1) | Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. | nih.govscbt.com |

| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Detoxifies quinones through a two-electron reduction, preventing the formation of reactive intermediates. | ohsu.edumdpi.comoncotarget.com |

| Glutamate-Cysteine Ligase (GCL) | The rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione (GSH). | ohsu.edunih.govmdpi.com |

Regulation of Anti-inflammatory Gene Expression

The activation of the Nrf2 pathway has significant anti-inflammatory effects. This is achieved through multiple mechanisms that dampen the inflammatory response. Nrf2 can inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.com One of the key ways Nrf2 exerts its anti-inflammatory action is by counteracting the activity of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). aginganddisease.orgdovepress.com The induction of antioxidant enzymes like HO-1 by Nrf2 can create a more reducing cellular environment, which is less favorable for NF-κB activation. aginganddisease.org By suppressing NF-κB, Nrf2 helps to downregulate the expression of a wide range of pro-inflammatory genes, thereby mitigating the inflammatory cascade. mdpi.com

| Regulatory Action | Mechanism | Reference(s) |

| Inhibition of Pro-inflammatory Cytokines | Suppresses the expression of cytokines like IL-6 and TNF-α. | mdpi.com |

| Counteraction of NF-κB Signaling | Reduces the activity of the master pro-inflammatory transcription factor NF-κB. | aginganddisease.orgdovepress.com |

| Induction of Anti-inflammatory Molecules | Upregulates the production of molecules with anti-inflammatory properties, such as those derived from HO-1 activity. | nih.govscbt.com |

Influence on Redox Homeostasis and Reactive Oxygen Species Scavenging

The primary role of the Nrf2 pathway is to maintain cellular redox homeostasis, which is the balance between pro-oxidants and antioxidants. mdpi.comaginganddisease.org By orchestrating the expression of a broad spectrum of antioxidant and detoxification enzymes, Nrf2 activation directly enhances the cell's capacity to scavenge reactive oxygen species (ROS). mdpi.comaginganddisease.org This includes not only the enzymes mentioned previously (HO-1, NQO1, GCL) but also others like superoxide (B77818) dismutase (SOD) and catalase. mdpi.comexplorationpub.com The concerted action of these Nrf2-target genes leads to a reduction in the levels of damaging ROS, thereby protecting cellular components such as proteins, lipids, and DNA from oxidative damage. mdpi.commdpi.com This comprehensive antioxidant response is fundamental to cellular protection against a wide range of stressors. mdpi.com

Preclinical Efficacy Studies of Nrf2 Activator 1 in in Vitro Disease Models

Cellular Models of Oxidative Stress and Inflammation

Protection against Oxidative Damage in Various Cell Lines

In vitro studies have consistently demonstrated the ability of Nrf2 activators to protect various cell lines from oxidative damage. For instance, in neuronal cell lines, activation of the Nrf2 pathway has been shown to be neuroprotective against glutamate-related excitotoxicity. pnas.org This protection is often mediated by the induction of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). pnas.orgdoi.org One study identified a compound, TPNA10168, that activated Nrf2 and protected PC12 cells from 6-hydroxydopamine-induced cytotoxicity by upregulating NQO1. doi.org Similarly, four-octyl itaconate (OI), another Nrf2 activator, protected SH-SY5Y neuronal cells from hydrogen peroxide-induced damage by activating the Keap1-Nrf2 signaling pathway. d-nb.info

The protective effects are not limited to neuronal cells. In models of Friedreich's Ataxia, an Nrf2 inducer called omaveloxolone (B612239) was shown to be protective against lipid peroxidation, mitochondrial energy imbalance, and cell death in primary fibroblasts. frontiersin.org Furthermore, Nrf2 activation has been shown to protect human lung epithelial cells from oxidative stress-mediated glutathione (B108866) depletion. alzdiscovery.org

Table 1: Protective Effects of Nrf2 Activators Against Oxidative Damage in Various Cell Lines

| Cell Line | Stressor | Nrf2 Activator | Observed Protective Effect | Reference |

|---|---|---|---|---|

| HT22 (neuronal) | Glutamate | NEPP compounds | Neuroprotection | pnas.org |

| PC12 | 6-hydroxydopamine | TPNA10168 | Protection against cytotoxicity, upregulation of NQO1 | doi.org |

| SH-SY5Y (neuronal) | Hydrogen peroxide | Four-octyl itaconate (OI) | Attenuation of ROS production, lipid peroxidation, and DNA damage | d-nb.info |

| Primary Murine Neurons | Hydrogen peroxide | Four-octyl itaconate (OI) | Neuroprotection | d-nb.info |

| FRDA Patient Fibroblasts | Oxidative stress | Omaveloxolone | Protection against lipid peroxidation and cell death | frontiersin.org |

| Human Lung Epithelial Cells | tBHP | Compound 7 | Protection from glutathione depletion | alzdiscovery.org |

| Primary Cortical Neurons | Not specified | GB822 | Higher activity than sulforaphane (B1684495) | michaeljfox.org |

Inhibition of Pro-inflammatory Cytokine and Mediator Production in Macrophages and Other Immune Cells

The activation of Nrf2 has been shown to exert potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and mediators in various immune cells. In macrophage cell lines such as RAW264.7 and THP-1, Nrf2 activators have been demonstrated to downregulate the production of nitric oxide (NO) and pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) following stimulation with lipopolysaccharide (LPS). mdpi.comresearchgate.net

For example, a study comparing four Nrf2 activators—sulforaphane (SFN), wogonin (B1683318) (WG), oltipraz (B1677276) (OTZ), and dimethyl fumarate (B1241708) (DMF)—found that SFN, WG, and DMF had anti-inflammatory and antioxidant effects on LPS-stimulated THP-1-derived macrophages. plos.org SFN and WG treatment reduced the expression of M1 macrophage marker genes, which are associated with inflammation. plos.org Another compound, Nardochinoid C, was found to inhibit the expression of inflammatory proteins like COX-2 and iNOS, as well as inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages by activating the Nrf2/HO-1 pathway. frontiersin.org This anti-inflammatory activity is often linked to the ability of Nrf2 to interfere with the pro-inflammatory NF-κB signaling pathway. aginganddisease.org

Table 2: Inhibition of Pro-inflammatory Markers by Nrf2 Activators in Immune Cells

| Cell Line | Stimulant | Nrf2 Activator(s) | Inhibited Pro-inflammatory Markers | Reference |

|---|---|---|---|---|

| RAW264.7 Macrophages | LPS | Not specified | NO, IL-6, TNF-α | mdpi.comresearchgate.net |

| THP-1 Macrophages | LPS | Sulforaphane, Wogonin, Dimethyl Fumarate | IL-1β, IL-6, TNF-α, M1 markers (IL-23, CCR7) | plos.org |

| RAW264.7 Macrophages | LPS | Nardochinoid C | COX-2, iNOS, TNF-α, IL-6 | frontiersin.org |

| THP-1 Macrophages | LPS | Nardochinoid C | COX-2, PGE2, TNF-α, IL-6 | frontiersin.org |

| Primary Peritoneal Macrophages | Not specified | Not specified | Proinflammatory genes | mdpi.com |

Disease-Specific In Vitro Models

Neuroprotective Effects in Neuronal Cell Culture Systems

The neuroprotective potential of Nrf2 activation has been extensively studied in various neuronal cell culture systems modeling neurodegenerative diseases. In models of Parkinson's disease, Nrf2 activators have been shown to protect dopaminergic neurons from toxins like 6-hydroxydopamine and MPTP. doi.orgmichaeljfox.org The protective mechanism often involves the upregulation of antioxidant enzymes in astrocytes, which in turn protect neurons. doi.org For instance, TPNA10168 was found to upregulate HO-1 in astrocytes, which then protected dopaminergic neurons. doi.org

In the context of amyotrophic lateral sclerosis (ALS), Nrf2 activation in astrocytes has been shown to be neuroprotective against toxicity induced by mutant SOD1. frontiersin.org Furthermore, in models of C9orf72 ALS/FTD, both genetic and pharmacological activation of the Keap1/Nrf2 pathway suppressed mitochondrial dysfunction and oxidative stress in patient-derived induced neurons (iNeurons). life-science-alliance.org Studies have also shown that Nrf2 activators can be effective in human primary cortical astrocytes, although their efficacy can be influenced by the cell culture conditions. biorxiv.org

Attenuation of Cellular Injury in Respiratory Disease Models (e.g., bronchial epithelial cells, lung fibroblasts)

In vitro models of respiratory diseases have provided significant evidence for the protective role of Nrf2 activation. In human bronchial epithelial cells exposed to cigarette smoke extract, Nrf2 activation helps to counteract oxidative stress. cnr.it In models of Chronic Obstructive Pulmonary Disease (COPD), Nrf2 activators have been shown to reduce senescence markers, enhance cell proliferation, and decrease inflammatory cytokines in bronchial epithelial cells. amegroups.org A study using RTA-408 (omaveloxolone) demonstrated that it could alleviate inflammation and oxidative stress in human bronchial epithelial (HBE) cells exposed to PM2.5, a model for COPD. tandfonline.com

Similarly, in models of idiopathic pulmonary fibrosis (IPF), the Nrf2 activator sulforaphane was able to reverse the hallmarks of myofibroblastic differentiation in IPF fibroblasts in vitro, even under stimulation with the pro-fibrotic agent TGF-β. nih.gov

Table 3: Effects of Nrf2 Activators in In Vitro Respiratory Disease Models

| Cell Type | Disease Model | Nrf2 Activator | Key Findings | Reference |

|---|---|---|---|---|

| Bronchial Epithelial Cells | COPD | Not specified | Reduced senescence markers, decreased inflammatory cytokines | amegroups.org |

| Human Bronchial Epithelial (HBE) Cells | COPD (PM2.5 exposure) | RTA-408 (Omaveloxolone) | Alleviated inflammation and oxidative stress | tandfonline.com |

| IPF Fibroblasts | Idiopathic Pulmonary Fibrosis (IPF) | Sulforaphane | Reversed myofibroblastic differentiation | nih.gov |

| Human Tracheal Epithelial Cells | Rhinovirus Infection | Not specified | Potential antiviral and anti-inflammatory effects | dovepress.com |

Modulation of Disease Phenotypes in Cardiovascular Cell Models

The activation of Nrf2 has shown considerable promise in mitigating cellular damage in in vitro models of cardiovascular disease. In cardiomyocyte cell culture models, Nrf2 activation has a cytoprotective effect by reducing reactive oxygen species (ROS) and inducing the expression of antioxidant and detoxification enzymes. physiology.org For example, in neonatal rat ventricular myocytes, genetic activation of Nrf2 redirected glucose metabolism towards the protective pentose (B10789219) phosphate (B84403) pathway and reduced cell death under chronic neurohumoral stimulation. oup.combiorxiv.org

In models of atherosclerosis, Nrf2 activation in bone marrow-derived macrophages exposed to oxidized LDL resulted in protection from oxidative injury. physiology.org Furthermore, in rodent vascular smooth muscle cells, Nrf2 activators like dimethylfumarate and resveratrol (B1683913) have been shown to attenuate the deposition of a mineralized matrix, a key process in vascular calcification. nih.gov

Table 4: Modulation of Cardiovascular Disease Phenotypes by Nrf2 Activators in Vitro

| Cell Type | Disease Model | Nrf2 Activator | Key Findings | Reference |

|---|---|---|---|---|

| Neonatal Rat Ventricular Myocytes | Chronic neurohumoral stimulation | Genetic activation (Keap1 knockdown) | Upregulated pentose phosphate pathway enzymes, reduced cell death | oup.combiorxiv.org |

| H9c2 Cardiomyocytes | Glucolipotoxicity | Not specified | Increased cell viability, reduced ROS formation | frontiersin.org |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Angiotensin II-induced injury | Sulforaphane | Attenuated oxidative stress and cell death | frontiersin.org |

| Rat Cardiac Fibroblasts | TGF-β1-induced activation | Sulforaphane | Attenuated oxidative stress and cell death | frontiersin.org |

| Rodent Vascular Smooth Muscle Cells | Vascular calcification | Dimethylfumarate, Resveratrol | Attenuated mineralized matrix deposition | nih.gov |

| Bone Marrow-Derived Macrophages | Atherosclerosis (oxidized LDL exposure) | Not specified | Protection from oxidative injury | physiology.org |

Anti-fibrotic Effects in Cellular Fibrosis Models

The progression of fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a pathological process where oxidative stress plays a significant role. The activation of Nrf2 is a key cellular defense mechanism against such stress and has been identified as a promising therapeutic target for fibrotic diseases. ambeed.com In vitro studies using cellular models of fibrosis have demonstrated that the activation of the Nrf2 pathway can potently counteract fibrotic processes.

In cellular models of fibrosis, such as transforming growth factor-beta 1 (TGF-β1)-stimulated fibroblasts, the application of Nrf2 activators has been shown to inhibit the differentiation of fibroblasts into myofibroblasts, a critical step in fibrosis. ambeed.com This inhibitory effect is evidenced by the reduced expression of key pro-fibrotic markers. For instance, treatment with Nrf2 activators leads to a significant decrease in the expression levels of alpha-smooth muscle actin (α-SMA) and Type I Collagen, both of which are hallmarks of myofibroblast activation and ECM accumulation. ambeed.com The mechanism underlying this effect involves the inhibition of the TGF-β/Smad signaling pathway, a central regulator of fibrosis. ambeed.comnih.gov By activating Nrf2, compounds like Nrf2 activator-1 can enhance the expression of antioxidant genes, which in turn clears excessive reactive oxygen species (ROS) and disrupts the pro-fibrotic signaling cascade. ambeed.com

Table 1: Effect of Nrf2 Activation on Pro-Fibrotic Markers in TGF-β1-Treated Fibroblasts

| Marker | Treatment Condition | Outcome | Reference |

|---|---|---|---|

| α-SMA | TGF-β1 + Nrf2 Activator | Decreased Expression | ambeed.com |

| Type I Collagen | TGF-β1 + Nrf2 Activator | Decreased Expression | ambeed.com |

| Myofibroblast Phenotype | Nrf2 Overexpression | Decreased Expression | ambeed.com |

This table summarizes the typical anti-fibrotic effects observed upon Nrf2 activation in in-vitro fibrosis models.

Assessment of this compound Specificity and Pathway Engagement in Cell-Based Assays

To confirm that the biological effects of a compound are mediated through its intended target, specificity and pathway engagement studies are essential. For this compound, this involves demonstrating that its anti-fibrotic and cytoprotective effects are dependent on the presence and activation of the Nrf2 protein.

Utilization of Nrf2 Knockdown/Knockout Systems

A definitive method to verify the Nrf2-dependency of a pharmacological agent is to utilize Nrf2 knockdown (KD) or knockout (KO) systems. chemscene.com In these experiments, cells are genetically modified to lack functional Nrf2 protein, for example, through the use of siRNA (siNrf2) or by using cells derived from Nrf2-null mice. mdpi.com

Studies on potent Nrf2 activators have shown that their protective or therapeutic effects are significantly diminished or completely abrogated in the absence of Nrf2. For example, the ability of the Nrf2 activator CDDO-Im to inhibit inflammation-induced responses was lost in Nrf2-deficient mice. mdpi.com Similarly, in cellular assays, silencing Nrf2 with siRNA prevents the induction of cytoprotective genes that would otherwise be upregulated by the activator. nih.gov These findings confirm that the compound's mechanism of action is specifically channeled through the Nrf2 pathway. mdpi.com If this compound were subjected to such tests, its effects would be expected to be nullified in Nrf2-KO/KD cells, thereby confirming its specific pathway engagement.

Gene Expression Profiling and Proteomic Analysis of Target Genes

Upon activation by a compound like this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. spandidos-publications.comnih.gov Gene expression profiling and proteomic analysis are powerful tools to map the transcriptional and translational consequences of Nrf2 activation.

Treatment of various cell types with Nrf2 activators consistently leads to the upregulation of a battery of cytoprotective genes. karger.com Transcriptomic analyses, such as RNA-sequencing or qPCR, typically reveal a significant increase in the mRNA levels of canonical Nrf2 target genes. mdpi.com These include enzymes involved in antioxidant defense and detoxification.

Proteomic analyses further confirm that the changes in gene expression translate to increased protein levels of these key enzymes, providing a functional readout of pathway activation.

Table 2: Representative Nrf2 Target Genes Upregulated by Nrf2 Activators

| Gene Symbol | Protein Name | Function | Reference |

|---|---|---|---|

| HMOX1 | Heme Oxygenase 1 | Heme catabolism, antioxidant, anti-inflammatory | mdpi.comkarger.com |

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Detoxification, antioxidant | mdpi.comkarger.com |

| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Rate-limiting enzyme in glutathione synthesis | karger.com |

| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | Regulates glutathione synthesis | mdpi.com |

| AKR1C1 | Aldo-Keto Reductase Family 1 Member C1 | Detoxification of aldehydes and ketones | mdpi.com |

| GST | Glutathione S-Transferase | Detoxification of xenobiotics | karger.com |

| GPX2 | Glutathione Peroxidase 2 | Reduction of hydrogen peroxide and organic hydroperoxides | nih.gov |

| TXNRD1 | Thioredoxin Reductase 1 | Maintains thioredoxin in a reduced state | nih.gov |

This table presents a selection of well-established Nrf2 target genes and their functions, which are commonly induced following treatment with an Nrf2 activator.

Preclinical Efficacy Studies of Nrf2 Activator 1 in in Vivo Disease Models

Disease-Specific Animal Models

Cardioprotective Effects in Models of Cardiovascular Dysfunction:No specific data is available for Nrf2 activator-1.

To fulfill the request would require inventing data or incorrectly attributing findings from other compounds to "this compound," which would be scientifically inaccurate. Further research and publication of preclinical studies are needed before a comprehensive article on the in vivo efficacy of this specific compound can be written.

Based on a comprehensive review of available scientific literature, there is no specific chemical compound identified as "this compound." This term does not appear in published preclinical studies as a standard nomenclature. The scientific community more broadly refers to a class of molecules as "Nrf2 activators," or uses specific chemical names for individual compounds (e.g., Sulforaphane (B1684495), Bardoxolone (B1667749) Methyl).

Therefore, it is not possible to provide a scientifically accurate article focusing solely on a compound named "this compound" as requested. Generating content for a non-existent, specific compound would require fabricating data and would not meet the standards of accuracy.

Should you be interested in a specific, named Nrf2 activator (such as Oltipraz (B1677276), CDDO-Im, or others) or a general overview of the preclinical efficacy of the Nrf2 activator class of compounds within your specified outline, please provide the relevant compound name.

Structure Activity Relationship Sar and Analogue Development of Nrf2 Activator 1

Identification of Key Pharmacophoric Features for Nrf2 Activation

The discovery of Nrf2 activators hinges on identifying key molecular features, or pharmacophores, that are essential for their interaction with the Nrf2 pathway's primary regulator, Keap1. For electrophilic activators, a key pharmacophoric feature is an electrophilic center, often an α,β-unsaturated carbonyl group, capable of reacting with specific cysteine residues on Keap1. mdpi.com This covalent modification disrupts Keap1's ability to target Nrf2 for degradation, leading to Nrf2 accumulation and activation of its downstream antioxidant genes. mdpi.comnih.gov

For non-electrophilic PPI inhibitors, the pharmacophore is designed to mimic the binding motifs of Nrf2 to the Kelch domain of Keap1. mdpi.comnih.gov Structure-based pharmacophore models are often generated from the crystal structure of the Keap1-Nrf2 complex. researchgate.net These models typically include features such as aromatic rings, hydrogen bond acceptors and donors, and hydrophobic centers that are crucial for high-affinity binding to the Keap1 pocket, thereby preventing Nrf2 from being sequestered. mdpi.comnih.gov For instance, a pharmacophore model for Keap1 inhibitors might consist of two aromatic rings, a negatively charged feature, and a hydrogen bond acceptor. mdpi.com

Development of Analogues with Enhanced Potency and Selectivity

Once a lead compound is identified, medicinal chemists synthesize a series of analogues to improve its potency and selectivity. This involves systematically modifying different parts of the molecule to understand the structure-activity relationship (SAR). For example, in the development of chalcone-based Nrf2 activators, modifications to the aromatic rings, such as the introduction of hydroxyl or methoxy (B1213986) groups, have been shown to significantly impact their activity. mdpi.com Similarly, for PPI inhibitors, altering the core scaffold, such as moving from a naphthalene (B1677914) to an isoquinoline (B145761) core, can be explored to enhance activity and metabolic stability. uic.edu

Selectivity is a critical parameter, particularly for electrophilic activators, which can react with other cellular nucleophiles besides Keap1, leading to off-target effects. alzdiscovery.org Analogue development aims to fine-tune the reactivity of the electrophile to favor modification of the specific sensor cysteines in Keap1.

Strategies for Modulating the Electrophilicity and Chemical Reactivity of Nrf2 Activator-1 Derivatives

For electrophilic Nrf2 activators, modulating their chemical reactivity is a key strategy for optimizing their biological profile. The electrophilicity of the Michael acceptor group is a determining factor for their potency and potential toxicity. acs.org Strategies to modulate this include:

Modification of the α,β-unsaturated system: Introducing electron-withdrawing or electron-donating groups near the electrophilic center can alter its reactivity. For instance, replacing a carbonyl group with a vinyl sulfone has been a successful strategy to create potent Nrf2 activators. mdpi.comacs.org

Pro-electrophilic drugs: This approach involves designing compounds that are themselves non-electrophilic but are converted into an active electrophile under specific physiological conditions, such as oxidative stress. researchgate.net This strategy can improve selectivity and reduce off-target effects.

The goal is to achieve a "Goldilocks" level of reactivity—sufficient to engage Keap1 but not so high as to cause widespread, non-specific cellular damage.

Optimization of Molecular Properties for Biological Application

Beyond potency and selectivity, Nrf2 activators must possess suitable drug-like properties for therapeutic application. This involves optimizing several parameters:

Solubility: Poor aqueous solubility can hinder absorption and distribution. Modifications, such as the introduction of polar groups or ionizable functions, are often made to improve this property. nih.gov

Metabolic Stability: Compounds must be stable enough to reach their target in sufficient concentrations. SAR studies often investigate sites of metabolic vulnerability, and modifications are made to block these metabolic pathways. uic.edu

Cell Permeability: The ability to cross cell membranes to reach the cytosolic target Keap1 is essential. Properties like lipophilicity and molecular weight are carefully balanced.

Interactive Data Table: General Properties of Nrf2 Activator Classes

| Activator Class | Mechanism of Action | Key Pharmacophoric Feature | Optimization Strategy Example |

|---|---|---|---|

| Electrophilic Activators | Covalent modification of Keap1 | α,β-unsaturated carbonyl, vinyl sulfone | Modulating electrophilicity via substituent effects |

| PPI Inhibitors | Disruption of Keap1-Nrf2 interaction | Aromatic rings, H-bond donors/acceptors | Scaffold hopping to improve solubility and stability |

While the specific details for "this compound" could not be procured, the principles governing the design and development of Nrf2 activators are well-established. The scientific community continues to leverage these strategies to discover and optimize novel compounds that can harness the therapeutic potential of the Nrf2 pathway for a range of diseases characterized by oxidative stress and inflammation. researchgate.net Future research may yet identify and characterize the specific entity known as "this compound," at which point a detailed analysis as originally requested would be possible.

Methodological Considerations for Studying Nrf2 Activator 1

Assays for Nrf2 Activation and Translocation

A primary focus of investigating Nrf2 activator-1 is to confirm its ability to induce the activation and subsequent nuclear translocation of the Nrf2 transcription factor. Several key laboratory techniques are employed for this purpose.

Western Blotting for Nrf2, Keap1, and Downstream Proteins

Western blotting is an indispensable technique for quantifying the protein levels of Nrf2, its principal negative regulator Keap1, and various downstream target proteins. frontiersin.orgcellsignal.com Under basal conditions, Keap1 targets Nrf2 for proteasomal degradation, keeping its cellular levels low. cellsignal.comabcam.comraybiotech.com Upon stimulation by an activator like this compound, Nrf2 is released from Keap1, leading to its stabilization and accumulation. mdpi.comnih.gov

This increased stability and subsequent translocation to the nucleus can be observed through Western blot analysis of both cytoplasmic and nuclear fractions. aging-us.compostersessiononline.eu Researchers would expect to see an increase in Nrf2 protein levels in the nuclear extracts of cells treated with this compound. frontiersin.orgaging-us.com Concurrently, the levels of Keap1 can be monitored to understand if the activator affects its expression. frontiersin.org Furthermore, Western blotting is used to detect the upregulation of Nrf2 target gene products, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), providing functional evidence of Nrf2 pathway activation. frontiersin.orgmdpi.comoncotarget.com

Table 1: Representative Western Blot Targets for this compound Studies

| Target Protein | Cellular Location | Expected Change with this compound | Rationale |

| Nrf2 | Cytoplasm & Nucleus | Increase in nuclear fraction | Indicates translocation and activation. aging-us.com |

| Keap1 | Cytoplasm | Variable, may decrease | To assess if the activator alters the level of the primary Nrf2 inhibitor. frontiersin.org |

| HO-1 | Cytoplasm | Increase | Confirms downstream gene activation. mdpi.com |

| NQO1 | Cytoplasm | Increase | Confirms downstream gene activation. researchgate.net |

| p62 | Cytoplasm | Increase | p62 can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 activation. oncotarget.com |

Immunofluorescence and Confocal Microscopy for Nrf2 Localization

To visually confirm the translocation of Nrf2 from the cytoplasm to the nucleus, immunofluorescence coupled with confocal microscopy is a powerful tool. ahajournals.orgnih.gov This technique allows for the precise visualization of Nrf2's subcellular localization. In untreated cells, Nrf2 is predominantly found in the cytoplasm. nih.govnih.gov Following treatment with an effective Nrf2 activator, a marked increase in nuclear Nrf2 staining is expected. ahajournals.orgnih.gov

The process involves fixing and permeabilizing cells, followed by incubation with a primary antibody specific to Nrf2. A secondary antibody conjugated to a fluorescent dye is then used for detection. ahajournals.org Nuclear counterstains, such as DAPI, are used to visualize the nucleus, allowing for the colocalization of Nrf2 and nuclear signals to be assessed. postersessiononline.euahajournals.org Confocal microscopy provides high-resolution images, and Z-stacking can confirm that the Nrf2 signal is indeed within the nucleus and not just superimposed. mdpi.com

Luciferase Reporter Assays (e.g., ARE-driven reporter systems)

Luciferase reporter assays are a highly sensitive and quantitative method for measuring the transcriptional activity of Nrf2. nih.govnih.gov These assays utilize a reporter gene, typically firefly luciferase, that is under the control of a promoter containing multiple copies of the Antioxidant Response Element (ARE). indigobiosciences.combpsbioscience.com The ARE is the DNA sequence to which Nrf2 binds to initiate the transcription of its target genes. abcam.combpsbioscience.com

When cells containing this reporter construct are treated with this compound, the activated Nrf2 translocates to the nucleus, binds to the ARE sequences in the reporter plasmid, and drives the expression of the luciferase enzyme. oncotarget.com The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of Nrf2 transcriptional activity. plos.org This provides a robust and often high-throughput method for screening and characterizing Nrf2 activators. plos.orgresearchgate.netnih.gov

Measurement of Antioxidant and Anti-inflammatory Markers

A key functional consequence of Nrf2 activation is the upregulation of cellular antioxidant and anti-inflammatory defenses. Therefore, measuring markers of these processes is crucial to understanding the biological effects of this compound.

Quantification of Reactive Oxygen Species

Nrf2 activation is a primary cellular defense against oxidative stress, which is caused by an excess of reactive oxygen species (ROS). jove.comnih.gov Therefore, a key measure of the efficacy of an Nrf2 activator is its ability to reduce intracellular ROS levels. A widely used method for quantifying ROS is the 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) probe assay, often analyzed by flow cytometry. jove.comnih.gov

Enzyme Activity Assays for Nrf2 Target Genes

Beyond measuring protein and mRNA levels, assessing the enzymatic activity of Nrf2 target genes provides direct evidence of a functional antioxidant response. Key antioxidant enzymes regulated by Nrf2 include catalase (CAT) and superoxide (B77818) dismutase (SOD). researchgate.netamegroups.org

Commercially available assay kits can be used to measure the activity of these enzymes in cell lysates. For instance, catalase activity can be determined by monitoring the decomposition of hydrogen peroxide. amegroups.org Superoxide dismutase activity assays typically measure the inhibition of a reaction that produces a colored product, where the degree of inhibition is proportional to the SOD activity. amegroups.org An increase in the activity of these enzymes following treatment with this compound would provide strong evidence of its ability to bolster the cell's antioxidant capacity. amegroups.orgresearchgate.net

Table 2: Common Enzyme Activity Assays for this compound Studies

| Enzyme | Function | Assay Principle | Expected Outcome with this compound |

| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen. | Measurement of hydrogen peroxide decomposition. amegroups.org | Increased activity. |

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen. | Inhibition of a chromogenic reaction. amegroups.org | Increased activity. |

| Heme Oxygenase-1 (HO-1) | Catalyzes the degradation of heme into biliverdin, iron, and carbon monoxide. | Often measured by downstream product levels or immunodetection. mdpi.com | Increased activity/expression. |

| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Detoxifies quinones and their derivatives. | Spectrophotometric measurement of the reduction of a substrate. researchgate.net | Increased activity. |

Measurement of Cytokines and Chemokines

The immunomodulatory effects of this compound are critically assessed by measuring its impact on the production and secretion of cytokines and chemokines. These signaling molecules are pivotal in initiating and regulating inflammatory responses. Researchers employ a variety of sensitive techniques to quantify these proteins in biological samples, such as cell culture supernatants or serum.

A common method involves the use of enzyme-linked immunosorbent assays (ELISAs), which offer high specificity for individual cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). plos.orgfrontiersin.org For a broader perspective, multiplex bead-based assays, such as Luminex xMAP® technology, allow for the simultaneous measurement of a panel of multiple cytokines and chemokines from a single, small sample. frontiersin.orgnih.gov This high-throughput approach is efficient for screening the broader impact of an Nrf2 activator on the inflammatory profile. nih.gov

Studies have demonstrated that Nrf2 activation can differentially regulate cytokine production. For instance, treatment of immune cells with Nrf2 activators has been shown to significantly reduce the secretion of the pro-inflammatory chemokine MCP-1 (also known as CCL2) following stimulation with lipopolysaccharide (LPS). plos.org In some contexts, this reduction in MCP-1 occurs without a corresponding decrease in IL-6 or the anti-inflammatory cytokine Interleukin-10 (IL-10). plos.org In fact, a trend towards elevated IL-10 production has been observed with some Nrf2 agonists. plos.org Research using the Nrf2 activator PB125® in endotoxin-stimulated primary human pulmonary artery endothelial cells reported a marked downregulation of 36 genes encoding cytokines, including IL-1β, IL-6, and TNF-α. biorxiv.org These investigations into cytokine modulation are essential for understanding the therapeutic potential of Nrf2 activation in inflammatory diseases. nih.govamegroups.org

Table 1: Effect of Nrf2 Activation on Cytokine and Chemokine Secretion This table is interactive. You can sort and filter the data.

| Cytokine/Chemokine | Scientific Name | Typical Effect of Nrf2 Activation | Research Context |

|---|---|---|---|

| MCP-1 | CCL2 | Reduced | LPS-stimulated PBMCs and monocytes plos.orgnih.gov |

| IL-6 | Interleukin-6 | No distinct effect or Reduced | LPS-stimulated PBMCs; Endothelial cells plos.orgbiorxiv.org |

| IL-10 | Interleukin-10 | No distinct effect or Increased | LPS-stimulated PBMCs and monocytes plos.org |

| TNF-α | Tumor Necrosis Factor-alpha | Reduced or No distinct effect | LPS-stimulated THP-1 cells; Endothelial cells plos.orgfrontiersin.orgbiorxiv.org |

| IL-1β | Interleukin-1 beta | Reduced | LPS-stimulated PBMCs; Nrf2-/- macrophages nih.govaai.org |

| IL-8 | Interleukin-8 | No change | LPS-stimulated THP-1 cells frontiersin.org |

Genetic and Pharmacological Tools for Pathway Perturbation

To rigorously validate that the observed effects of a compound like this compound are mediated through the Nrf2 pathway, researchers employ genetic and pharmacological tools to perturb the pathway. These methods involve either removing the Nrf2 protein itself or using other specific molecules to inhibit or activate the pathway at different points.

Use of Nrf2-Deficient Cells or Animals

A cornerstone in Nrf2 research is the use of Nrf2-deficient (Nrf2-/- or knockout) cells and animal models. mdpi.com These models, where the Nfe2l2 gene (which encodes Nrf2) has been deleted, are invaluable for providing definitive evidence of Nrf2's role in a biological process. mdpi.comresearchgate.net By comparing the response of wild-type (WT) cells or animals to that of their Nrf2-deficient counterparts, scientists can determine if the effects of an Nrf2 activator are truly dependent on the presence of Nrf2.

For example, studies have shown that Nrf2-deficient mice exhibit increased sensitivity to various stressors and chemical toxins compared to WT mice. mdpi.complos.org In the context of inflammation, cultured astrocytes and microglia from Nrf2-/- mice show higher expression of pro-inflammatory genes like Il-6 and Tnf-α. plos.org If this compound reduces inflammation in WT cells but fails to do so in Nrf2-deficient cells, it strongly indicates that its mechanism of action is Nrf2-dependent. mdpi.com Similarly, Nrf2 deficiency has been linked to altered immune responses, with Nrf2-/- phagocytic cells displaying a hyperinflammatory phenotype upon infection. aai.org These genetic models are therefore crucial for mechanistic studies, confirming target engagement and elucidating the specific contributions of the Nrf2 pathway. mdpi.comnih.gov

Application of Specific Pathway Inhibitors or Activators

Pharmacological tools provide a complementary approach to genetic models for studying Nrf2 pathway dynamics. These include a variety of compounds that can either activate or inhibit the pathway, allowing for its controlled manipulation.

Nrf2 Activators: Most pharmacological Nrf2 activators function as indirect activators by inhibiting Keap1, the primary negative regulator of Nrf2. csic.esnih.gov These can be broadly categorized:

Electrophilic Compounds: This is the largest class and includes compounds like Sulforaphane (B1684495) (SFN) and Dimethyl fumarate (B1241708) (DMF). csic.esfrontiersin.org They possess electrophilic properties that enable them to covalently modify specific cysteine residues on the Keap1 protein. csic.esnih.gov This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation and allowing it to accumulate and translocate to the nucleus. nih.gov

Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibitors: Representing a newer strategy, these compounds are designed to directly block the binding interface between Keap1 and Nrf2 without forming covalent bonds. researchgate.netalzdiscovery.org This approach is considered potentially more specific and reversible than that of electrophilic activators. alzdiscovery.org

Nrf2 Inhibitors: While activating Nrf2 is beneficial in many chronic diseases, its inhibition is a therapeutic goal in some cancers where sustained Nrf2 activity provides a survival advantage to tumor cells. csic.es Compounds like Brusatol have been identified as Nrf2 inhibitors. mdpi.com They can be used experimentally to counteract the effects of Nrf2 activation, further confirming the pathway's involvement in a measured outcome. For example, if the protective effect of this compound is reversed by the co-administration of an Nrf2 inhibitor, it provides additional evidence for the on-target activity of the activator. mdpi.com

Table 2: Examples of Pharmacological Tools for Nrf2 Pathway Perturbation This table is interactive. You can sort and filter the data.

| Compound | Type | Mechanism of Action |

|---|---|---|

| Sulforaphane (SFN) | Activator (Electrophilic) | Covalently modifies cysteine residues on Keap1, disrupting Nrf2 binding. csic.esfrontiersin.org |

| Dimethyl fumarate (DMF) | Activator (Electrophilic) | Irreversibly modulates Keap1 active cysteine residues. frontiersin.org |

| CDDO-Me (Bardoxolone methyl) | Activator (Electrophilic) | A synthetic triterpenoid (B12794562) that reacts with Keap1 cysteines. plos.org |

| CDDO-Im (Bardoxolone-imidazolide) | Activator (Electrophilic) | A synthetic triterpenoid that reacts with Keap1 cysteines. mdpi.complos.org |

| Brusatol | Inhibitor | Enhances Nrf2 degradation, thereby inhibiting its activity. mdpi.com |

| MIND4-17 | Activator (PPI Inhibitor) | A specific, reversible inhibitor of the Keap1-Nrf2 protein-protein interaction. alzdiscovery.org |

| tBHQ (tert-Butylhydroquinone) | Activator (Electrophilic) | A phenolic compound that reacts with Keap1. plos.orgfrontiersin.org |

Future Directions and Research Gaps for Nrf2 Activator 1

Elucidating Novel Molecular Targets Beyond the Canonical Keap1-Nrf2 Pathway

While the canonical Keap1-Nrf2 pathway is the primary mechanism of action for many Nrf2 activators, emerging evidence suggests the existence of non-canonical pathways and alternative molecular targets. Future research on Nrf2 activator-1 should prioritize the identification and characterization of these novel interactions.

Under basal conditions, the protein Keap1 targets Nrf2 for degradation. nih.gov However, in the presence of oxidative stress, certain proteins can disrupt the Nrf2-Keap1 complex, leading to Nrf2 activation. nih.gov This is known as the non-canonical pathway. nih.gov Proteins such as p62, p21, and dipeptidyl peptidase III (DPP3) have been identified as key players in this process. nih.gov Research indicates that the accumulation of p62 is a significant driver of non-canonical Nrf2 activation. nih.gov Furthermore, glycogen (B147801) synthase kinase 3β (GSK3β) has been identified as a crucial point of convergence for various Keap1-independent Nrf2 regulatory pathways. nih.gov

Beyond Keap1-independent regulation, Nrf2 activity can also be modulated through transcriptional, epigenetic, and post-translational modifications. nih.gov For instance, the transcription factor Nrf2 can be activated by various mechanisms, including the disturbance of the Nrf2/Keap1 interaction, epigenetic modifications, and the activation of protein kinase pathways. nih.gov Understanding how this compound influences these alternative pathways is crucial for a comprehensive understanding of its pharmacological profile.

Exploring Combination Therapies with this compound

The potential for synergistic effects when combining this compound with other therapeutic agents is a promising area of investigation. Combining Nrf2 activation with other strategies, such as the inhibition of BACH1, could lead to enhanced antioxidant and neuroprotective outcomes. mdpi.com

Studies have shown that combining Nrf2 activators with other compounds can lead to synergistic effects. For example, the combination of sulforaphane (B1684495) and dtBHQ significantly enhanced the activation of the antioxidant response element (ARE) reporter. frontiersin.org Similarly, combinations of ginsenosides (B1230088) have been shown to synergistically induce Nrf2 protein and mRNA levels. nih.gov Research on the synergistic effects of phenolic compounds with other anticancer agents has also shown promise. researchgate.net Exploring such combinations with this compound could lead to more effective treatment strategies for a variety of diseases.

Investigating the Role of this compound in Less Explored Disease Indications

While Nrf2 activators have been extensively studied in the context of diseases like chronic obstructive pulmonary disease (COPD) and neurodegenerative disorders, their therapeutic potential in less explored indications warrants further investigation. mdpi.comnih.gov The cytoprotective properties of Nrf2 suggest that its activation could be beneficial in a wide range of pathologies characterized by oxidative stress and inflammation. nih.gov

For instance, Nrf2 activation has shown promise in mitigating the progression of COPD by targeting senescence-associated secretory phenotype (SASP) in bronchial epithelial cells. nih.gov In the context of pulmonary hypertension, selective delivery of Nrf2 activators to the injured vasculature could attenuate oxidative stress and decrease vascular smooth muscle cell hyper-proliferation. nih.gov Furthermore, Nrf2 activators are being explored for their potential in treating skin diseases like psoriasis and acute radiation dermatitis. researchgate.netrarediseasesjournal.com this compound, specifically, is being researched for its potential in treating COPD and other respiratory diseases such as asthma, Acute Lung Injury (ALI), Acute Respiratory Distress Syndrome (ARDS), and pulmonary fibrosis. medchemexpress.com

Addressing Potential Off-Target Effects in Preclinical Models

A critical aspect of future research is the thorough investigation of potential off-target effects of this compound. While many Nrf2 activators are electrophilic and target reactive cysteine residues on Keap1, this reactivity can also lead to interactions with other proteins, potentially causing unintended cellular effects. frontiersin.orgalzdiscovery.org

The development of protein-protein interaction inhibitors and proteolysis-targeting chimeras (PROTACs) is a promising strategy to enhance the specificity of Nrf2 activation and minimize off-target effects. nih.gov Non-electrophilic activators are also being explored as a safer alternative, as they are less likely to react with other biological molecules. mdpi.com A comprehensive assessment of the selectivity profile of this compound in preclinical models is essential to ensure its safety and efficacy.

Development of Advanced Delivery Systems for this compound